
3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9NO5. It is a derivative of biphenyl, featuring both hydroxyl and nitro functional groups, which contribute to its unique chemical properties. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid typically involves the nitration of biphenyl derivatives followed by hydroxylation. One common method involves the nitration of 4-biphenylcarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4’ position. This is followed by a hydroxylation reaction using a suitable hydroxylating agent to introduce the hydroxyl group at the 3’ position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3’-amino-4’-hydroxybiphenyl-4-carboxylic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
4-Hydroxy-4’-nitrobiphenyl: Similar structure but lacks the carboxylic acid group.
3-Hydroxy-4-pyranones: Contains a pyranone ring instead of a biphenyl structure.
1H-Pyrazolo[3,4-b]pyridines: Contains a pyrazole and pyridine ring system.
Uniqueness
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the biphenyl scaffold, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
属性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC 名称 |
4-(3-hydroxy-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
InChI 键 |
FEWLQEHDQSJYAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


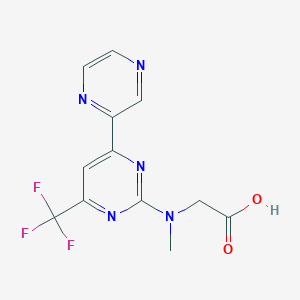

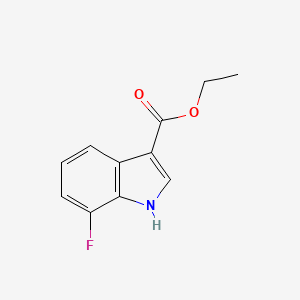

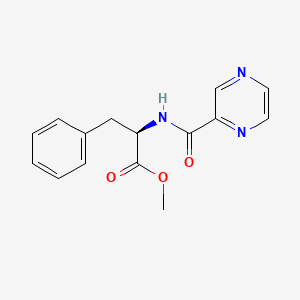
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
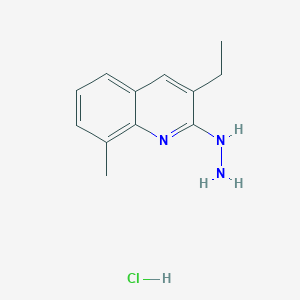
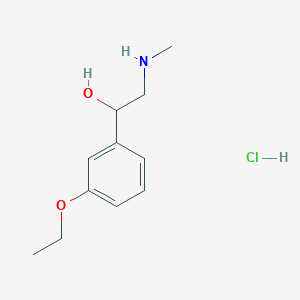
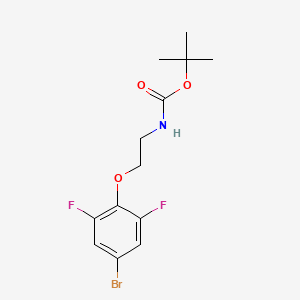
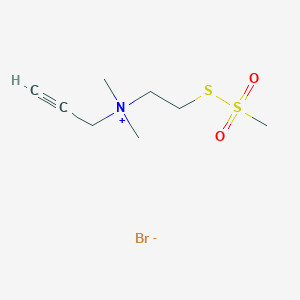
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

